molecular formula C28H46N2O5 B1521795 Boc-N-methyl-O-benzyl-L-serine DCHA salt CAS No. 137238-90-5

Boc-N-methyl-O-benzyl-L-serine DCHA salt

Cat. No.: B1521795
CAS No.: 137238-90-5
M. Wt: 490.7 g/mol
InChI Key: WMRJEKWXCAQSPJ-ZOWNYOTGSA-N
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Description

Boc-N-methyl-O-benzyl-L-serine DCHA salt is a useful research compound. Its molecular formula is C28H46N2O5 and its molecular weight is 490.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymerization Behavior

Research has shown interest in the synthesis and anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates, including compounds related to Boc-N-methyl-O-benzyl-L-serine. For instance, the synthesis and polymerization of L-serine and L-threonine-based cyclic carbonates have been examined to obtain corresponding polycarbonates with specific optical rotations. These studies provide insights into the potential for creating biodegradable polymers with tailored properties for various applications, including drug delivery systems and tissue engineering scaffolds (Sanda, Kamatani, & Endo, 2001).

Chiro-Optical Properties of Copolymers

Another application involves the synthesis of copolymers from N-Boc-O-methacryloyl-(S)-serine benzhydryl ester and methyl methacrylate, which showcases the ability to manipulate the optical activity of polymers through the incorporation of serine-derived monomers. These findings suggest avenues for creating materials with specific chiral properties, useful in areas such as optical devices and sensors (Bush, North, & Sellarajah, 1998).

Synthetic Methodology Developments

The development of synthetic methodologies for compounds like Boc-N-methyl-O-benzyl-L-serine DCHA salt can be crucial for advancing pharmaceutical research and material science. For example, studies on the synthetic methodology of benzyl O-benzyl-L-serinate hydrochloride highlight the importance of efficient synthesis routes for intermediates in drug development and peptide synthesis (Yang Da-cheng, 2003).

Mechanism of Action

Target of Action

Boc-N-methyl-O-benzyl-L-serine DCHA salt is a protected form of L-serine . The primary target of this compound is the serine residues in peptides . Serine residues are polar and increase the hydrophilicity of peptides . The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor . Thus, serine residues may play an important role in peptide binding to receptors .

Mode of Action

In solid phase peptide synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser (Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .

Biochemical Pathways

It is known that the compound plays a role in peptide synthesis, particularly in the formation and modification of serine residues .

Result of Action

The result of the action of this compound is the formation of modified serine residues in peptides, which can influence the peptides’ hydrophilicity and their ability to bind to receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in solid phase synthesis, the compound is cleaved from the resin with HF or TFMSA . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis . The specifics of these reactions, including their efficiency and the stability of the resulting compounds, can depend on factors such as the concentration of the reactants, the temperature, and the pH.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRJEKWXCAQSPJ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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